For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to H-Thr(tBu)-OMe.HCl: Chemical Properties and Applications
Introduction
H-Thr(tBu)-OMe.HCl, chemically known as O-tert-Butyl-L-threonine methyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development.[1] As a derivative of threonine, an essential amino acid, this compound incorporates two critical protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) on the C-terminus carboxyl group. The hydrochloride salt form enhances its stability and handling properties.
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of H-Thr(tBu)-OMe.HCl, tailored for professionals in research and drug development. Its primary utility is as a building block in solid-phase and solution-phase peptide synthesis, where the bulky tert-butyl group provides robust protection for the threonine side chain, preventing unwanted side reactions during peptide chain elongation.[2]
Core Chemical and Physical Properties
The compound presents as a white to off-white solid or powder.[1][3][4] Its stability under recommended storage conditions makes it a reliable reagent in multi-step syntheses.[4]
Table 1: Physicochemical Properties of H-Thr(tBu)-OMe.HCl
| Property | Value | Citations |
| CAS Number | 71989-43-0 | [1][3][5] |
| Molecular Formula | C₉H₂₀ClNO₃ | [3][4][5] |
| Molecular Weight | 225.71 g/mol | [3][5][6] |
| Appearance | White to off-white solid powder | [1][3][4][6] |
| Purity | ≥98% (TLC/General), ≥99% (HPLC) | [1][5] |
| Melting Point | 141-164 °C | [1] |
| Optical Rotation | [α]D²⁰ = +12 ± 2.5° (c=1 in DMF) | [1] |
| SMILES | C--INVALID-LINK----INVALID-LINK--C(OC)=O.[H]Cl | [5] |
| InChI Key | SDHKEUUZUMQSAD-UHQDPJPENA-N | [7] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Citations |
| DMSO | 200 mg/mL (886.09 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [3] |
| Chloroform | Soluble | - | [7] |
| Dichloromethane | Soluble | - | [7] |
| Ethyl Acetate (B1210297) | Soluble | - | [7] |
| Acetone | Soluble | - | [7] |
Table 3: Stability and Storage Recommendations
| Condition | Recommendation | Citations |
| General Storage | Store at 2-8°C in a tightly sealed container, away from moisture. | [4][6][7][8] |
| Stock Solution (-20°C) | Stable for up to 1 month (sealed, away from moisture). | [3] |
| Stock Solution (-80°C) | Stable for up to 6 months (sealed, away from moisture). | [3] |
| Conditions to Avoid | Strong oxidizing agents, heat, flames, and sparks. | [4][8] |
| Hazardous Decomposition | Produces oxides of carbon (CO, CO₂), nitrogen (NOx), and hydrogen chloride (HCl) upon combustion. | [4][8] |
Experimental Protocols and Methodologies
H-Thr(tBu)-OMe.HCl is a cornerstone reagent for introducing a protected threonine residue into a peptide sequence. The following protocols are illustrative of its application in peptide coupling reactions.
Protocol 1: Peptide Coupling using HATU as a Coupling Agent
This protocol details a standard procedure for forming an amide bond between a carboxylic acid and H-Thr(tBu)-OMe.HCl.
1. Materials and Reagents:
-
H-Thr(tBu)-OMe.HCl (1.0 equivalent)[6]
-
Carboxylic acid (e.g., 3'-Fluoro-4'-(methyloxy)-3-nitro-4-biphenylcarboxylic acid, 1.0 eq.)[6]
-
HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine, 1.5 eq.)[6]
-
Diisopropylethylamine (DIPEA) (1.5 eq.)[6]
-
Anhydrous Dimethylformamide (DMF)[6]
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
2. Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.03 mmol), H-Thr(tBu)-OMe.HCl (1.03 mmol, 0.232 g), and DIPEA (1.54 mmol, 0.27 mL) in 10 mL of anhydrous DMF.[6]
-
To this solution, add HATU (1.54 mmol, 0.585 g).[6]
-
Stir the reaction mixture at room temperature overnight.[6]
-
Monitor reaction completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate.[6]
-
Perform an aqueous workup by washing the organic phase sequentially with water and brine.[6]
-
Dry the isolated organic phase over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.[6]
3. Purification:
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient to yield the desired coupled product.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CAS#:71989-43-0 | O-tert-Butyl-L-threonine methyl ester hydrochloride | Chemsrc [chemsrc.com]
